predicted 1H NMR and 13C NMR chemical shifts for 5,6-dichloro-2-methylpyridin-3-amine
predicted 1H NMR and 13C NMR chemical shifts for 5,6-dichloro-2-methylpyridin-3-amine
Executive Summary
In modern drug discovery, highly functionalized heterocyclic building blocks like 5,6-dichloro-2-methylpyridin-3-amine are critical intermediates, frequently utilized in the synthesis of complex pharmaceutical agents such as MALT1 inhibitors [6]. Accurate structural verification of these intermediates ensures downstream synthetic fidelity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This whitepaper provides an in-depth, calculated prediction of the 1 H and 13 C NMR chemical shifts for this molecule, grounded in empirical additivity rules, resonance theory, and field-proven analytical protocols.
Structural Architecture & Theoretical Framework
The target molecule consists of an electron-deficient pyridine core with four distinct substituents:
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N1 : Pyridine nitrogen
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C2 : Methyl group (-CH 3 )
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C3 : Primary amine (-NH 2 )
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C4 : Unsubstituted (Aromatic proton)
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C5 & C6 : Chlorine atoms (-Cl)
The chemical shifts of the carbon and proton nuclei in this system are governed by a delicate balance of inductive (polar) and resonance effects [2].
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Resonance Shielding : The -NH 2 group at C3 acts as a powerful electron-donating group (EDG) via resonance. By donating lone-pair electron density into the aromatic π -system, it significantly shields the ortho (C2, C4) and para (C6) positions, driving their chemical shifts upfield [1].
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Inductive Deshielding : The halogens at C5 and C6 are electronegative and withdraw electron density inductively through the σ -bonds. While they offer minor resonance donation, their net effect is weakly deshielding to adjacent nuclei [3].
Logical pathway of substituent chemical shift (SCS) additivity on the C4 position.
1 H NMR Prediction Protocol & Quantitative Data
The 1 H NMR spectrum of 5,6-dichloro-2-methylpyridin-3-amine is highly diagnostic due to the presence of only one aromatic proton, alongside distinct aliphatic and exchangeable signals.
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C4-H (Aromatic Proton) : This is the sole ring proton. The base pyridine H4 shift is ~7.36 ppm. The ortho-amino effect dominates the electronic environment, shifting the resonance significantly upfield. The adjacent ortho-chloro group provides a slight counteracting deshielding effect. The predicted net shift is approximately 7.20 ppm.
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C3-NH 2 (Amine Protons) : These are exchangeable protons. Their chemical shift is highly dependent on solvent hydrogen-bonding capabilities, concentration, and temperature [4]. In a polar aprotic solvent like DMSO-d 6 , they typically appear as a broad singlet between 4.50 and 5.50 ppm.
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C2-CH 3 (Methyl Protons) : Attached directly to the electron-deficient heteroaromatic ring and adjacent to the pyridine nitrogen, these protons are deshielded relative to standard aliphatic methyls, resonating near 2.40 ppm.
Table 1: Predicted 1 H NMR Chemical Shifts
| Position | Multiplicity | Integration | Predicted Shift (δ, ppm) | Causal Factor |
| C4-H | Singlet (s) | 1H | 7.20 ± 0.1 | Shielded by ortho-NH 2 ; deshielded by ortho-Cl. |
| C3-NH 2 | Broad Singlet (br s) | 2H | 4.50 - 5.50 | Exchangeable; highly solvent-dependent. |
| C2-CH 3 | Singlet (s) | 3H | 2.40 ± 0.1 | Deshielded by adjacent pyridine nitrogen. |
13 C NMR Prediction Protocol & Quantitative Data
To predict the 13 C NMR shifts, we utilize Substituent Chemical Shift (SCS) additivity rules specifically parameterized for six-membered nitrogen heteroaromatics [1, 3]. The baseline shifts for unsubstituted pyridine are: C2/C6 (150.2 ppm), C3/C5 (123.6 ppm), and C4 (135.9 ppm).
By applying the specific SCS increments for the -CH 3 , -NH 2 , and -Cl groups relative to their ipso, ortho, meta, and para positions, we calculate the net electronic environment for each carbon nucleus. For example, C3 experiences a massive ipso deshielding effect (+18.0 ppm) from the directly attached electronegative nitrogen of the amine group, pushing its shift to ~141.6 ppm. Conversely, C4 experiences strong ortho shielding (-13.3 ppm) from the same amine group's resonance donation.
Table 2: Predicted 13 C NMR Chemical Shifts
| Carbon Position | Base Pyridine (ppm) | Net SCS Effect (ppm) | Predicted Shift (δ, ppm) | Dominant Interaction |
| C2 | 150.2 | -4.7 | 145.5 | Shielded by ortho-NH 2 ; deshielded by ipso-CH 3 . |
| C3 | 123.6 | +18.0 | 141.6 | Dominated by ipso-NH 2 electronegativity. |
| C4 | 135.9 | -10.6 | 125.3 | Strongly shielded by ortho-NH 2 resonance. |
| C5 | 123.6 | +5.5 | 129.1 | Dominated by ipso-Cl inductive deshielding. |
| C6 | 150.2 | -2.2 | 148.0 | Shielded by para-NH 2 ; deshielded by ipso-Cl. |
| C2-CH 3 | N/A | N/A | 22.0 | Standard heteroaromatic methyl shift. |
Experimental Validation & Acquisition Workflow
Theoretical predictions must be empirically validated through a robust, self-validating analytical workflow. To prevent scrambling or misassignment of resonances due to solvent effects [4], the following standardized protocol is required for acquiring high-fidelity NMR data for this specific compound.
Step-by-Step Methodology:
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Sample Preparation : Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the analyte in 0.6 mL of DMSO-d 6 . DMSO is strictly preferred over CDCl 3 to stabilize the polar amine group, slow proton exchange, and sharpen the -NH 2 signal. Ensure 0.03% v/v Tetramethylsilane (TMS) is present as an internal standard to lock the 0.00 ppm reference point[5].
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Probe Tuning & Matching : Manually tune the NMR probe to the specific dielectric constant of the DMSO/analyte mixture to maximize the signal-to-noise ratio (SNR).
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Shimming : Execute gradient shimming (Z-axis) to ensure absolute B 0 magnetic field homogeneity. This is critical for resolving the C4-H singlet without peak tailing.
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Pulse Sequence & Acquisition :
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For 1 H: Use a standard 1D pulse sequence (e.g., zg30).
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For 13 C: Utilize proton decoupling (zgpg30). Critical Causality: Because C2, C3, C5, and C6 are quaternary carbons lacking attached protons, they exhibit significantly longer T1 relaxation times. Set the relaxation delay (D1) to ≥2.0 seconds to ensure these quaternary signals integrate accurately above the noise floor.
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Data Processing : Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transform. Perform rigorous manual phase and baseline correction.
Standardized step-by-step experimental workflow for empirical NMR validation.
Conclusion
The predictive profiling of 5,6-dichloro-2-methylpyridin-3-amine demonstrates the power of combining resonance theory with empirical additivity rules. The highly shielded C4 position (predicted at ~125.3 ppm for 13 C and ~7.20 ppm for 1 H) serves as the primary diagnostic marker for structural confirmation. By adhering to the outlined experimental workflow, researchers can confidently validate the synthesis of this crucial pharmaceutical intermediate.
References
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MDPI - Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available at:[Link]
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NIH PMC - Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Available at: [Link]
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ACS Publications - 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at:[Link]
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CDN Science Pub - A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Available at:[Link]
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ChemRxiv - An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Available at: [Link]
- Google Patents - WO2018119036A1 - Pyrazole derivatives as malt1 inhibitors.
